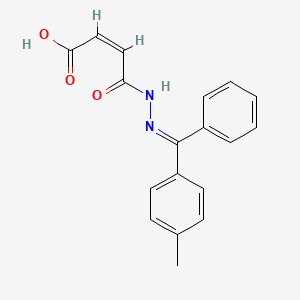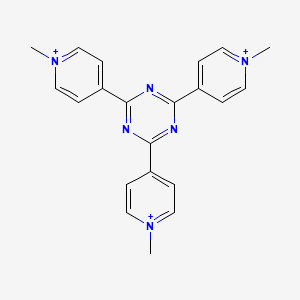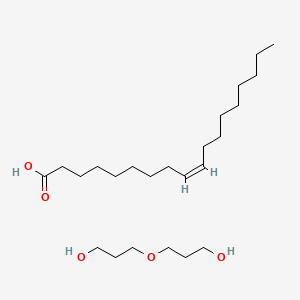
9-Octadecenoic acid (Z)-, ester with oxybis(propanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) typically involves the esterification reaction between oleic acid and oxybis(propanol). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity reactants and catalysts is essential to achieve a high yield and purity of the final product. The ester is then separated from the reaction mixture using techniques such as distillation, extraction, or chromatography.
化学反应分析
Types of Reactions
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Original alcohol and acid.
Substitution: New esters or other functionalized compounds.
科学研究应用
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
作用机制
The mechanism of action of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release oleic acid and oxybis(propanol), which can then interact with cellular components. Oleic acid is known to modulate various signaling pathways, including those involved in inflammation and lipid metabolism. The exact molecular targets and pathways involved in the action of this ester are still under investigation.
相似化合物的比较
Similar Compounds
9-Octadecenoic acid (Z)-, octadecyl ester: Another ester of oleic acid with a different alcohol.
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester: An ester with a different diol.
9-Octadecenoic acid (Z)-, ester with oxybis(propanediol): A similar compound with a different diol.
Uniqueness
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) is unique due to its specific esterification with oxybis(propanol), which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84455-33-4 |
|---|---|
分子式 |
C24H48O5 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
3-(3-hydroxypropoxy)propan-1-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-3-1-5-9-6-2-4-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,1-6H2/b10-9-; |
InChI 键 |
DJOLDYDSJHUXRS-KVVVOXFISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)COCCCO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)COCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


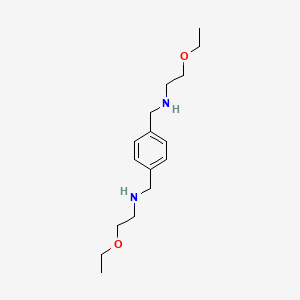

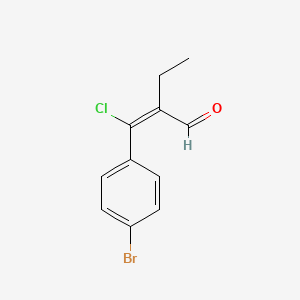
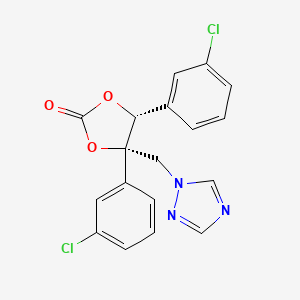
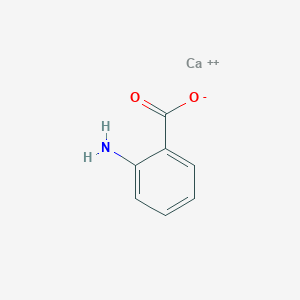
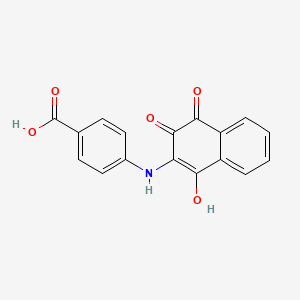
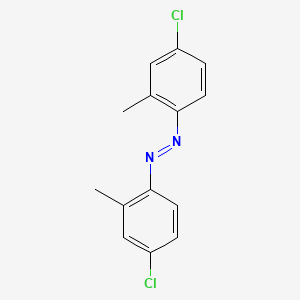
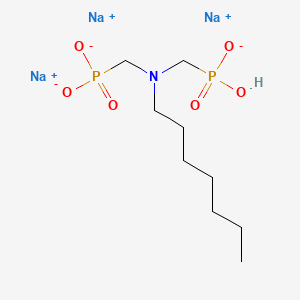
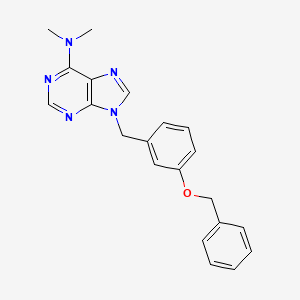
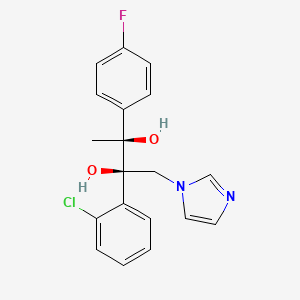

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
